

# Application Notes and Protocols for High-Throughput Screening with Crizotinib Hydrochloride

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## Compound of Interest

Compound Name: *Crizotinib hydrochloride*

Cat. No.: *B1139233*

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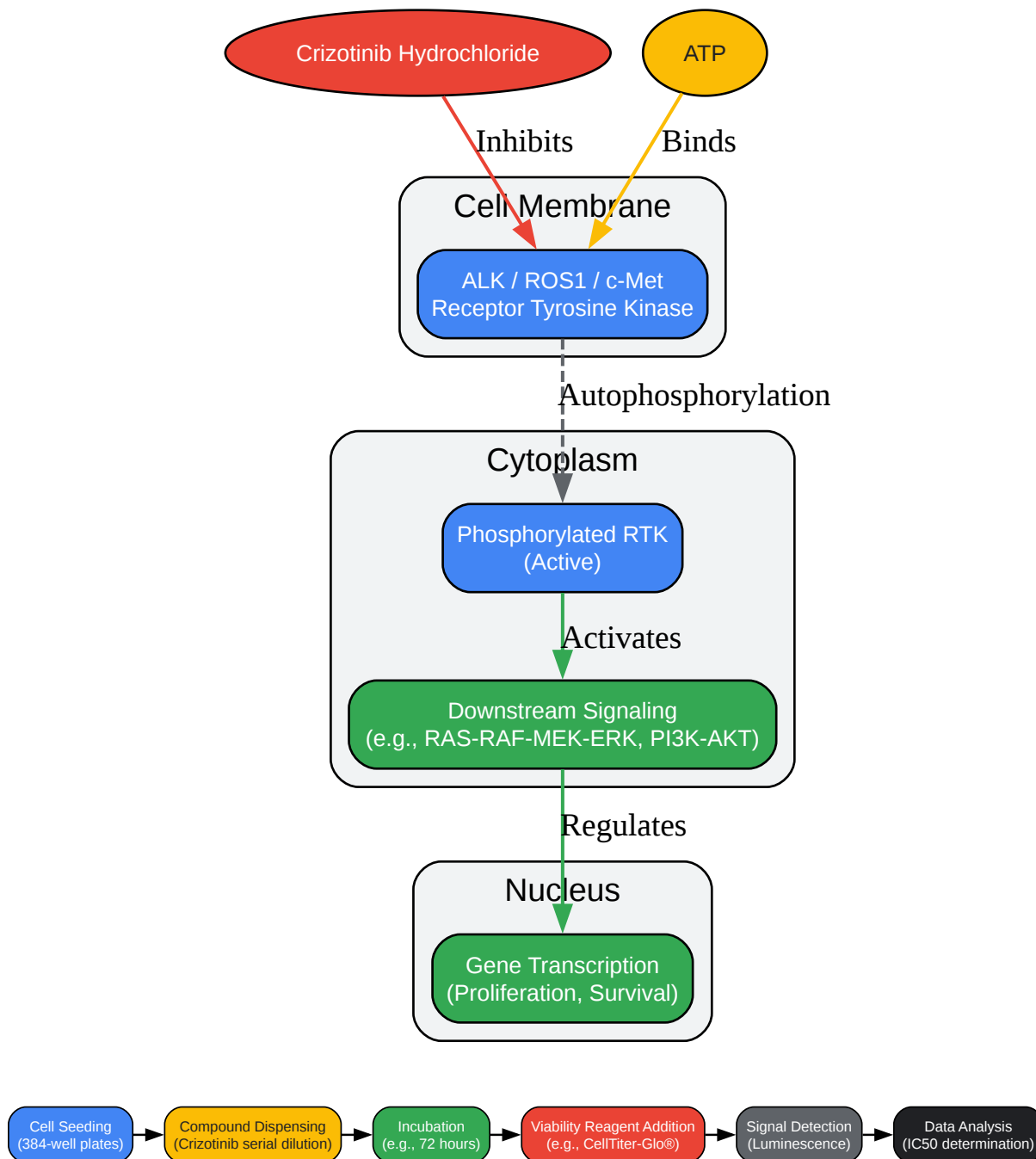
## Introduction

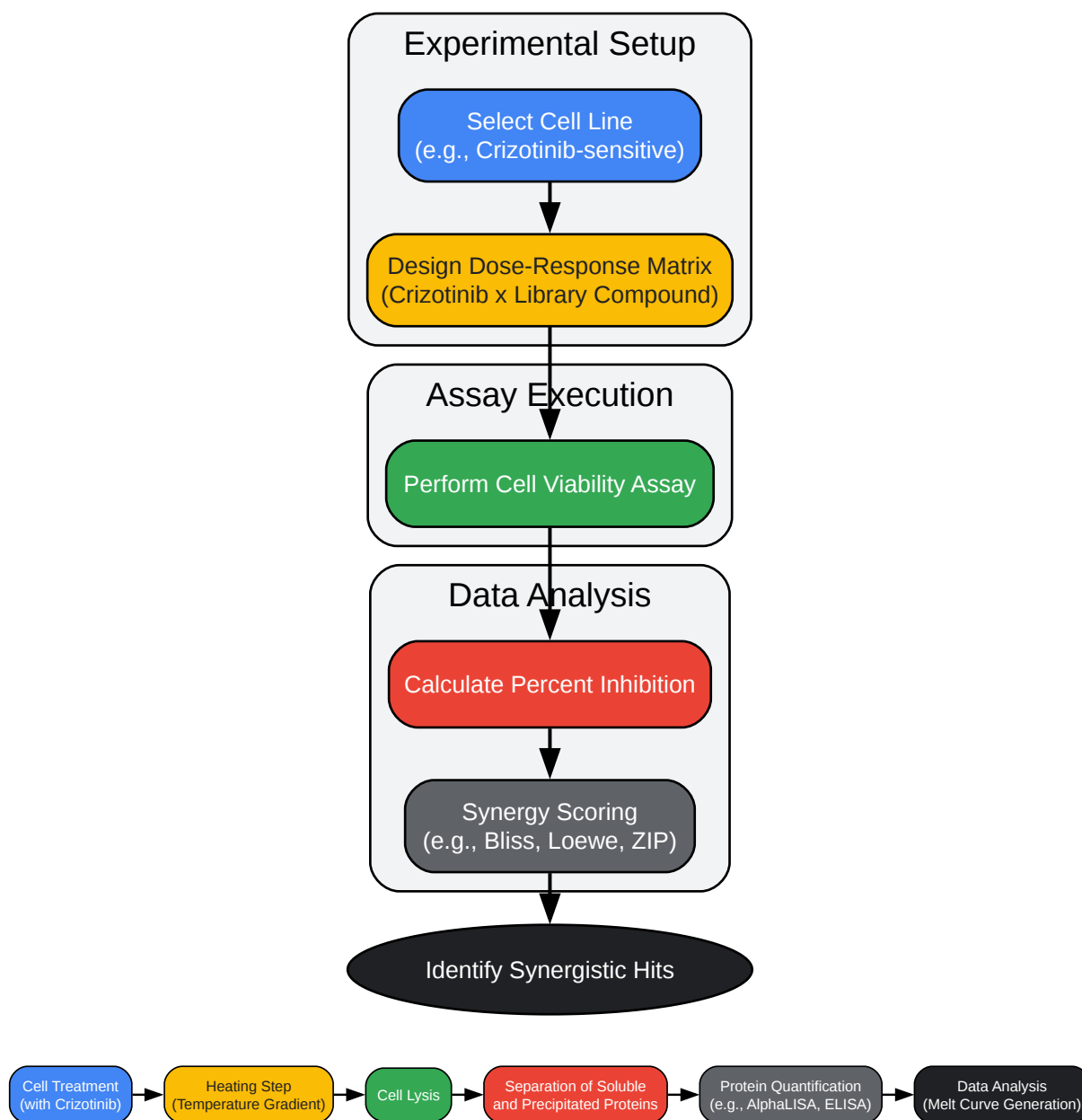
**Crizotinib hydrochloride** is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (c-Met).[1] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements. High-throughput screening (HTS) methodologies are invaluable tools for further elucidating the mechanisms of action of crizotinib, identifying potential synergistic drug combinations, and understanding mechanisms of resistance. These application notes provide detailed protocols for various HTS assays involving **crizotinib hydrochloride**, intended for use by researchers in drug discovery and development.

## Mechanism of Action of Crizotinib

Crizotinib functions as an ATP-competitive inhibitor of its target kinases.[1] In cancer cells driven by oncogenic fusion proteins such as EML4-ALK, crizotinib blocks the constitutive kinase activity, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival. This ultimately results in cell cycle arrest and apoptosis in cancer cells harboring these genetic alterations.

## Signaling Pathway of Crizotinib's Targets





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## References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening with Crizotinib Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139233#high-throughput-screening-with-crizotinib-hydrochloride]

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